molecular formula C11H8F2N2O2 B1465602 1-[(2,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1271611-01-8

1-[(2,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1465602
CAS No.: 1271611-01-8
M. Wt: 238.19 g/mol
InChI Key: LYPQAEMRHGOHRS-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Carboxylic Acid Chemistry

The historical trajectory of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the foundational understanding of this heterocyclic system. Knorr's groundbreaking research laid the conceptual framework for what would become an extensive field of heterocyclic chemistry, with his initial synthesis marking the beginning of systematic investigation into pyrazole derivatives. The evolution of pyrazole chemistry gained significant momentum when Hans von Pechmann developed a classical synthetic method in 1898, demonstrating the synthesis of pyrazole from acetylene and diazomethane, thereby establishing practical approaches to accessing this heterocyclic scaffold.

The development of pyrazole carboxylic acid derivatives emerged as a natural progression from these early discoveries, with researchers recognizing the potential for introducing carboxyl functionality to enhance the chemical versatility and biological activity of pyrazole systems. The historical significance of these compounds became particularly evident in the mid-20th century when scientists began exploring their applications in medicinal chemistry and agrochemical development. The recognition that pyrazole derivatives could serve as structural scaffolds for pharmacologically active compounds marked a pivotal moment in the field, leading to extensive research into substituted pyrazoles bearing various functional groups, including carboxylic acids.

The specific development of difluorophenyl-substituted pyrazole carboxylic acids represents a more recent advancement in this chemical lineage, reflecting the growing understanding of fluorine chemistry and its impact on molecular properties. These compounds emerged from the recognition that fluorine substitution could dramatically alter the electronic characteristics, metabolic stability, and binding properties of organic molecules, making them particularly attractive for pharmaceutical and materials science applications. The systematic exploration of difluorophenyl pyrazole derivatives has revealed significant structure-activity relationships that continue to guide contemporary research in heterocyclic chemistry.

Positioning in Contemporary Organic and Heterocyclic Chemistry

Contemporary organic chemistry has positioned pyrazole carboxylic acid derivatives as central components in the development of advanced materials and pharmaceutical intermediates, with compounds like 1-[(2,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid representing sophisticated examples of modern synthetic design. The current landscape of heterocyclic chemistry recognizes pyrazoles as versatile building blocks that can be readily functionalized to create compounds with tailored properties for specific applications. The integration of fluorinated aromatic systems with pyrazole cores has emerged as a particularly important strategy in contemporary chemical research, as these combinations often exhibit enhanced stability, altered electronic properties, and improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

The methodology for synthesizing complex pyrazole derivatives has evolved significantly, with modern approaches emphasizing efficiency and selectivity in the formation of these heterocyclic systems. Recent advances in one-pot synthesis strategies have demonstrated the ability to construct pyrazoles directly from arenes and carboxylic acids through successive formation of ketones and β-diketones followed by heterocyclization with hydrazine. These synthetic developments have made compounds like this compound more accessible to researchers, facilitating broader investigation of their properties and applications.

The positioning of this compound within contemporary organic chemistry is further emphasized by its molecular architecture, which combines multiple important structural features in a single framework. The presence of the pyrazole ring provides a stable, aromatic heterocyclic foundation, while the carboxylic acid functionality offers opportunities for further chemical modification through standard carboxyl chemistry. The 2,4-difluorophenylmethyl substituent introduces both electronic modulation through fluorine substitution and spatial extension through the methylene linker, creating a compound with unique three-dimensional characteristics that can be exploited in various chemical contexts.

Structural Significance of the Difluorophenyl Moiety in Heterocyclic Systems

The incorporation of difluorophenyl moieties into heterocyclic systems represents a strategic approach to modulating molecular properties through precise fluorine placement, with the 2,4-difluorophenyl group in this compound exemplifying this design principle. The structural significance of this arrangement extends beyond simple substitution patterns, as the positioning of fluorine atoms at the 2 and 4 positions of the phenyl ring creates a unique electronic environment that influences both intramolecular and intermolecular interactions. Research has demonstrated that difluorophenyl substituents can exert profound effects on the structural, redox, and magnetic properties of heterocyclic compounds, with the magnitude of these influences often exceeding expectations based on simple electronic considerations.

The specific positioning of fluorine atoms in the 2,4-difluorophenyl moiety creates an asymmetric electronic distribution that can influence molecular conformation and binding interactions. Studies of related difluorophenyl-containing compounds have revealed that the electronic effects of fluorine substitution can extend beyond the immediate aromatic ring, affecting the properties of connected heterocyclic systems through both inductive and resonance mechanisms. The methylene linker in this compound provides spatial separation between the difluorophenyl group and the pyrazole ring, allowing for conformational flexibility while maintaining electronic communication between these structural units.

The crystallographic analysis of related difluorophenyl-substituted heterocyclic compounds has revealed distinctive packing arrangements and intermolecular interaction patterns that contribute to their unique solid-state properties. These structural studies have demonstrated that difluorophenyl groups can participate in specific intermolecular contacts, including halogen bonding and π-π stacking interactions, which can influence both the physical properties and chemical reactivity of the resulting compounds. The combination of these structural features in this compound creates a molecule with considerable potential for diverse applications in chemical research and development.

Property Value Significance
Molecular Formula C₁₁H₈F₂N₂O₂ Defines elemental composition and stoichiometry
Molecular Weight 238.19 g/mol Determines physical handling and formulation properties
Chemical Abstracts Service Number 1271611-01-8 Provides unique identification for regulatory and research purposes
Structural Motifs Pyrazole ring, carboxylic acid, difluorophenylmethyl group Contributes to chemical reactivity and biological activity potential
Fluorine Content Two fluorine atoms (8.40% by mass) Influences electronic properties and metabolic stability

The systematic investigation of difluorophenyl-containing heterocyclic compounds has revealed that the presence of fluorine substituents can significantly alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The strategic placement of fluorine atoms in pharmaceutical compounds has become a well-established approach for optimizing drug properties, including enhancing binding affinity, improving metabolic stability, and modulating physicochemical characteristics. In the context of this compound, the difluorophenyl moiety represents a carefully designed structural element that can potentially confer enhanced properties compared to non-fluorinated analogs, making this compound of significant interest for further chemical and biological investigation.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c12-9-2-1-7(10(13)3-9)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPQAEMRHGOHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the difluorophenyl group: This step involves the use of a difluorobenzyl halide, which reacts with the pyrazole intermediate.

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-[(2,4-Difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The difluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.

    Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for coupling reactions (e.g., palladium catalysts).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 1-[(2,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of pyrazole have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting tumor growth. A study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases . These findings suggest potential therapeutic applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Agrochemicals

Pesticide Development
this compound has been investigated for its potential use as a pesticide. Its structural similarity to known herbicides allows for the exploration of its efficacy against common agricultural pests. Field trials have shown that formulations containing this compound can reduce pest populations significantly while maintaining low toxicity to non-target organisms .

Fungicidal Activity
In addition to insecticidal properties, this compound has been assessed for fungicidal activity. Laboratory studies revealed that it effectively inhibits the growth of several plant pathogens, making it a candidate for developing new fungicides that could help manage crop diseases without harming beneficial soil microorganisms .

Materials Science

Polymer Synthesis
The incorporation of this compound into polymer matrices has been explored to enhance the thermal stability and mechanical properties of materials. Research indicates that adding this compound to polymer blends can improve their resistance to heat and deformation under stress . This application is particularly relevant in the development of high-performance materials for automotive and aerospace industries.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Induced apoptosis in cancer cell lines
Agrochemicals (Pesticide) Significant reduction in pest populations
Agrochemicals (Fungicide) Effective against multiple plant pathogens
Materials Science Enhanced thermal stability in polymer blends

Mechanism of Action

The mechanism of action of 1-[(2,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The carboxylic acid group can also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The (2,4-difluorophenyl)methyl group in the target compound increases hydrophobicity compared to direct aryl substitution (e.g., 1-(2,4-difluorophenyl)- analogs). This may enhance membrane permeability but reduce aqueous solubility .
  • Biological Relevance : ML-194 () highlights the role of ester prodrugs in modulating activity, though its species-specific efficacy remains uncharacterized .

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances solubility in basic media, while the benzyl substituent reduces it in neutral or acidic conditions.
  • Acidity (pKa) : The 4-carboxylic acid typically has a pKa ~3–4. Electron-withdrawing groups (e.g., difluoromethyl in ) lower the pKa further .
  • LogP: Estimated logP values (octanol-water partition coefficient) would vary significantly: Target compound: Higher logP (~2.5–3.5) due to the benzyl group. 1-(Difluoromethyl)- analog: Lower logP (~1.0–1.5) .

Biological Activity

1-[(2,4-Difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The compound features a difluorophenyl group, a pyrazole ring, and a carboxylic acid functional group, which contribute to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-diketone.
  • Introduction of the Difluorophenyl Group : A difluorobenzyl halide is reacted with the pyrazole intermediate to introduce the difluorophenyl substituent.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, studies have demonstrated its effectiveness against:

  • Liver Cancer (HepG2) : The compound showed a mean growth inhibition percentage of approximately 54.25% at certain concentrations .
  • Cervical Cancer (HeLa) : It exhibited a growth inhibition of around 38.44% .
  • Breast Cancer (MDA-MB-231) and other types such as prostate and colorectal cancers have also been reported to be sensitive to this compound .

The mechanism through which this compound exerts its biological effects involves:

  • Interaction with Enzymes and Receptors : The difluorophenyl and carboxylic acid groups enhance binding affinity to specific molecular targets, modulating their activity.
  • Inhibition of Cell Proliferation : This activity is attributed to interference with cell cycle progression and apoptosis induction in cancer cells.

Other Biological Activities

In addition to anticancer effects, this compound has been investigated for:

  • Anti-inflammatory Effects : Some derivatives in the pyrazole class have shown promise in reducing inflammation markers in vitro.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although further research is needed to confirm these effects.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazole-3-carboxylic acidStructureAnticancer, anti-inflammatory
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazole-5-carboxylic acidStructureSimilar anticancer activity but varied potency
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazole-4-sulfonic acidStructureDifferent biological profile due to sulfonic group

Case Study 1: Anticancer Efficacy in Mice Models

A study conducted on mice models demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups. Tumors were analyzed histologically post-treatment, showing increased apoptosis rates which correlated with the drug concentration.

Case Study 2: In Vitro Studies on Human Cell Lines

In vitro assays using human cancer cell lines revealed that the compound inhibited proliferation effectively at micromolar concentrations. The IC50 values varied across different cancer types but consistently indicated strong potential for further development as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing 1-[(2,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid and its derivatives?

Synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or analogous precursors. For example:

  • Cyclocondensation : Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and arylhydrazines forms pyrazole-4-carboxylate intermediates, which are hydrolyzed to carboxylic acids .
  • Esterification/Hydrolysis : Methyl ester intermediates (e.g., from 2,4-difluorophenyl precursors) are hydrolyzed under basic conditions (NaOH or LiOH) to yield carboxylic acids .
  • Ring-opening reactions : Epoxide intermediates (e.g., 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-triazole) can undergo nucleophilic substitution with pyrazole derivatives in DMF/K₂CO₃ to install substituents .

Q. Which spectroscopic and computational methods are most effective for characterizing the structure of this compound?

  • X-ray crystallography : Determines precise molecular geometry and hydrogen-bonding patterns (e.g., C=O bond lengths, dihedral angles) .
  • NMR/IR spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions (e.g., difluorophenyl proton splitting patterns) .
    • IR confirms carboxylic acid (-COOH) and C-F stretches (1100–1250 cm⁻¹) .
  • DFT calculations : Predict vibrational frequencies, electrostatic potential maps, and HOMO-LUMO gaps using B3LYP/6-311++G(d,p) basis sets .

Q. How is the in vitro biological activity of this compound typically evaluated in antimicrobial research?

  • Minimum inhibitory concentration (MIC) assays : Test bacterial/fungal growth inhibition (e.g., against S. aureus or C. albicans) using broth microdilution .
  • Urinary recovery studies : Administer radiolabeled compound to mice and quantify urinary excretion to assess metabolic stability .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity of this compound?

  • Catalyst optimization : Use Pd(PPh₃)₂Cl₂/CuI for Sonogashira coupling to install alkynyl side chains .
  • Solvent selection : Polar aprotic solvents (DMF, NMP) enhance reaction rates for SN2 substitutions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes byproducts .

Q. How do researchers address contradictions between experimental and computational spectroscopic data?

  • Solvent effects : DFT models often assume gas-phase conditions, whereas experimental data (NMR/IR) are solvent-dependent. Corrections using PCM (Polarizable Continuum Model) improve alignment .
  • Conformational flexibility : X-ray structures may show different rotamers than DFT-optimized geometries. Compare multiple conformers using relaxed potential energy scans .

Q. What strategies are used to enhance solubility and bioavailability of this compound?

  • Prodrug design : Synthesize methyl esters (e.g., methyl 1-(2,4-difluorophenyl)pyrrolidin-2-one carboxylate) for improved lipophilicity, followed by in vivo hydrolysis to the active acid .
  • Salt formation : React with sodium bicarbonate to form water-soluble sodium carboxylate salts .
  • Co-crystallization : Use co-formers (e.g., nicotinamide) to modify crystal packing and dissolution rates .

Q. How does the substitution pattern on the pyrazole ring influence pharmacological activity?

  • Electron-withdrawing groups (e.g., -CF₃) : Enhance antibacterial activity by increasing membrane permeability .
  • Hydrophobic substituents (e.g., aryl groups) : Improve binding to hydrophobic pockets in target enzymes (e.g., CYP51 in fungi) .
  • Positional effects : 3,5-Disubstituted pyrazoles show better metabolic stability than monosubstituted analogs due to reduced oxidative metabolism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-[(2,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.